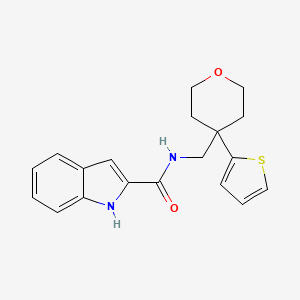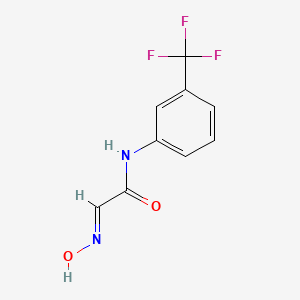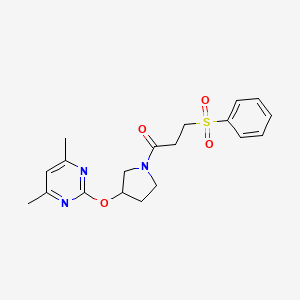
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydro-2H-pyran-4-yl group attached to an indole-2-carboxamide moiety via a methylene bridge. The exact molecular weight and formula are not provided for this specific compound, but a similar compound, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopropanesulfonamide, has a molecular weight of 301.42 and a molecular formula of C13H19NO3S2.Aplicaciones Científicas De Investigación
Development of Synthetic Methodologies
- Palladium-catalyzed carbon−sulfur bond formation, as applied in the synthesis of a former antiasthma drug candidate, demonstrates the compound's utility in developing new synthetic methodologies. This approach provides a general method for thioaryl halide cross-coupling, enhancing the efficiency of synthesizing complex molecules for pharmaceutical research (Norris & Leeman, 2008).
Practical Synthesis for Drug Development
- A practical synthesis method for an orally active CCR5 antagonist showcases the compound's role in streamlining the production of therapeutically relevant molecules. This synthesis method emphasizes the importance of such compounds in the pharmaceutical industry for creating more effective and accessible medications (Ikemoto et al., 2005).
Antimicrobial Activity
- Research into the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology indicates the compound's relevance in developing new antimicrobial agents. This work demonstrates the potential for creating compounds with significant antibacterial and antifungal properties, contributing to the fight against infectious diseases (Sowmya et al., 2018).
Anticancer and Antifungal Applications
- Novel pyrazole–indole hybrids were developed with significant anticancer activity. This research highlights the compound's utility in oncology, providing a foundation for the development of new cancer therapies. The synthesized compounds displayed potent inhibitory effects against various cancer cell lines, emphasizing their potential as anticancer agents (Hassan et al., 2021).
Mecanismo De Acción
Target of Action
N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE is a derivative of indole, a heterocyclic organic compound that has been found in many important synthetic drug molecules . The presence of the indole nucleus in this compound allows it to bind with high affinity to multiple receptors , making it a potential target for various biological applications.
Mode of Action
The presence of a carboxamide moiety in N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE allows it to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of their activity , thereby affecting the biological processes these targets are involved in.
Biochemical Pathways
N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE, as an indole derivative, can potentially affect various biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on the specific targets it interacts with.
Pharmacokinetics
The indole nucleus in this compound is known to be readily subjected to electrophilic substitution due to excessive π-electrons delocalization , which could potentially influence its ADME properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its potential biological activities mentioned earlier , this compound could potentially have a wide range of effects at the molecular and cellular level.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMCZDZNECCPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)
![N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2637041.png)
![benzo[d][1,3]dioxol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2637042.png)
![7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol](/img/structure/B2637043.png)
![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)
![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)
![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

